2-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)indane-1,3-dione
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Overview
Description
“2-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)indane-1,3-dione” is a chemical compound. It is related to pyrimidine-based compounds, which are known for their applications in various areas such as pharmaceutical, agrochemical, and phytosanitary industries . Pyrimidine is a vital constituent of nucleic acids and is employed as a synthetic precursor of bioactive molecules .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, heteroleptic divalent metal complexes have been synthesized from a pyrimidine Schiff base ligand, 2,2’-bipyridine, and metal (II) acetate salts . The Schiff base and its complexes were characterized by various analytical measurements, spectral analyses, and magnetometry .Molecular Structure Analysis
The elemental analyses, UV-vis spectra, and room temperature magnetic moment data provide evidence of six coordinated octahedral geometry for the complexes . The metal complexes’ low molar conductivity values in dimethylsulphoxide suggested that they were non-ionic in nature .Chemical Reactions Analysis
Indane-1,3-dione, a structure similar to the compound , is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . Different chemical reactions enable access to this scaffold and also to the most common derivatives of indane-1,3-dione .Physical and Chemical Properties Analysis
The synthesized metal complexes related to the compound were found to be non-hygroscopic and stable at room temperature. They were reasonably soluble only in DMSO and DMF . The molecular formula of the compound is C16H13N3O2, and its molecular weight is 279.29 .Scientific Research Applications
Synthesis of Novel Compounds : The compound has been used in the synthesis of new chemical entities. For example, Asiri and Khan (2011) synthesized a related compound, 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-indane-1,3-dione, confirming its structure through various spectral analyses (Asiri & Khan, 2011).
Chemical Reactions and Transformations : The compound is involved in various chemical reactions. For instance, Ueda et al. (2001) described the oxidation of a similar compound, 7,8-diaminotheophylline, with lead tetraacetate and its transformation into various derivatives (Ueda et al., 2001).
Formation of Heterocyclic Compounds : Hassaneen et al. (2003) reported the reaction of dimethylaminomethylene- and ethoxymethylene-1,3-indendione with certain compounds to form heterocyclic compounds, indicating the versatility of indene-1,3-dione derivatives in synthesizing polyfunctional fused heterocyclic compounds (Hassaneen et al., 2003).
Catalysis in Multi-Component Reactions : Ghashang et al. (2017) described using nano Fe2O3@SiO2–SO3H as a catalyst in a multi-component reaction involving a similar compound, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and 1H-indene-1,3(2H)-dione (Ghashang et al., 2017).
Photophysical Properties and pH-Sensing Application : Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives, showing their potential in photophysical applications and as pH sensors, demonstrating the compound's utility in material sciences (Yan et al., 2017).
Synthesis of Antimicrobial Agents : Ghorab et al. (2017) synthesized derivatives of a similar compound, 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, demonstrating its potential in creating antimicrobial agents (Ghorab et al., 2017).
Mechanism of Action
Target of Action
Similar pyrimidine compounds have been found to have medicinal applications , suggesting that they may interact with various biological targets.
Mode of Action
It’s known that molecules of similar structure are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .
Biochemical Pathways
Similar compounds have been found to inhibit the fibroblast growth factor receptor 4 (fgfr4), which plays a crucial role in cell proliferation and differentiation .
Result of Action
Similar compounds have shown anti-proliferative activity against certain types of cancer cells .
Future Directions
The wide interest in pyrimidine-based compounds, including “2-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)indane-1,3-dione”, is mainly due to their applications in different areas . Future research may focus on exploring more applications of these compounds in various industries, as well as improving their synthesis methods.
Properties
IUPAC Name |
2-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-9-7-10(2)19-16(18-9)17-8-13-14(20)11-5-3-4-6-12(11)15(13)21/h3-8,20H,1-2H3/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHOMPYARMLAKM-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(C3=CC=CC=C3C2=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(C3=CC=CC=C3C2=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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